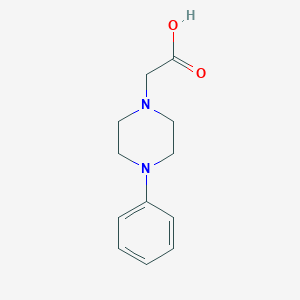![molecular formula C21H18N4O5 B226808 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B226808.png)
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione, also known as MNPD, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. MNPD belongs to the pyrrolopyrimidine family, which has been extensively studied for their anticancer and anti-inflammatory activities.
作用机制
The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are known to promote cell survival and proliferation. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also inhibits the NF-κB signaling pathway, which is a key regulator of inflammation.
生化和生理效应
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neuronal cells. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also inhibits the production of pro-inflammatory cytokines and chemokines by suppressing the NF-κB signaling pathway. In addition, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to protect against oxidative stress and mitochondrial dysfunction in neuronal cells.
实验室实验的优点和局限性
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, including its high purity and stability, as well as its potent activity against cancer cells and inflammation. However, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also has not been extensively studied in animal models, and its toxicity and pharmacokinetics are not well understood.
未来方向
There are several future directions for 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione research, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the testing of its efficacy in animal models of cancer, inflammation, and neurodegenerative diseases. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also has potential applications in drug delivery systems, as well as in combination therapy with other anticancer and anti-inflammatory agents. Further research is needed to fully understand the mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and its potential therapeutic applications.
Conclusion:
In conclusion, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a novel compound with promising therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective activities. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized using a multistep process and has been extensively studied in vitro for its biological activities. However, further research is needed to fully understand the mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione and its potential applications in vivo. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several advantages for lab experiments, but also has limitations that need to be addressed. Overall, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione represents a potential new class of therapeutic agents for the treatment of cancer, inflammation, and neurodegenerative diseases.
合成方法
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can be synthesized using a multistep process that involves the condensation of 4-methoxyphenylhydrazine and 3-nitrobenzaldehyde, followed by cyclization with 1,3-dimethylbarbituric acid in the presence of a base. The resulting product is then purified using column chromatography and recrystallization. The yield of 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is around 60%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
科学研究应用
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has shown promising results in various scientific research applications, including anticancer, anti-inflammatory, and neuroprotective activities. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
属性
产品名称 |
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione |
|---|---|
分子式 |
C21H18N4O5 |
分子量 |
406.4 g/mol |
IUPAC 名称 |
6-(4-methoxyphenyl)-1,3-dimethyl-5-(3-nitrophenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18N4O5/c1-22-17-12-24(14-7-9-16(30-3)10-8-14)19(18(17)20(26)23(2)21(22)27)13-5-4-6-15(11-13)25(28)29/h4-12H,1-3H3 |
InChI 键 |
PERBTLGZXMTHQW-UHFFFAOYSA-N |
SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
规范 SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B226766.png)
![N-(2-phenylimidazo[1,2-a]pyridin-8-yl)-2-(2-quinolinylsulfanyl)acetamide](/img/structure/B226767.png)
![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)

amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B226777.png)
amino]propanamide](/img/structure/B226778.png)
![6-[3-(2,2-dimethylpropanoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B226779.png)
![4-(2-fluorophenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226781.png)
![4-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B226784.png)

methanone](/img/structure/B226797.png)